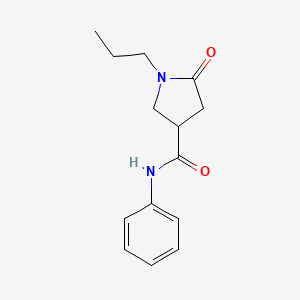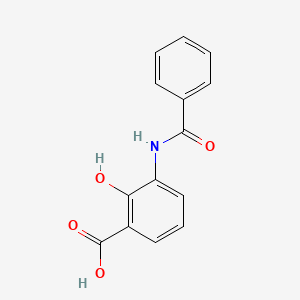![molecular formula C24H33N3O3 B6002579 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6002579.png)
4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol, also known as MMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMPP belongs to the class of phenylpiperazine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.
Mécanisme D'action
The exact mechanism of action of 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has also been shown to modulate the activity of the mu-opioid receptor and the dopamine transporter.
Biochemical and Physiological Effects
4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has also been shown to reduce anxiety-like behaviors in animal models of anxiety. In addition, 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the use of 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol in lab experiments is limited by its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol. One area of interest is the potential use of 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol as a therapeutic agent for the treatment of various diseases, including anxiety disorders, depression, and Parkinson's disease. Another area of interest is the development of new radioligands based on 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol for imaging studies. Finally, further studies are needed to elucidate the exact mechanism of action of 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol and to identify any potential side effects associated with its use.
Conclusion
In conclusion, 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and anxiolytic effects and has been shown to modulate the activity of several neurotransmitter systems. 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol involves the condensation of 4-methoxyphenol with 1-(4-methoxyphenyl)piperazine in the presence of sodium hydride. The resulting intermediate is then reacted with 3-chloromethyl-1-piperidine to obtain 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol. The purity of 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various diseases. 4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has also been studied for its potential use as a radioligand for imaging studies.
Propriétés
IUPAC Name |
4-methoxy-2-[[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-29-22-7-5-20(6-8-22)26-12-14-27(15-13-26)21-4-3-11-25(18-21)17-19-16-23(30-2)9-10-24(19)28/h5-10,16,21,28H,3-4,11-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRJCCLBKGDWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)CC4=C(C=CC(=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methylbenzyl)-2-[3-(2-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002497.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6002502.png)


![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6002524.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6002540.png)
![1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6002549.png)
![4-[2-(2-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6002557.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6002563.png)
![6-isopropyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6002593.png)
![2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6002596.png)
![[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
![3-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6002608.png)
![3-(4-chlorophenyl)-2-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002612.png)